molecular formula C14H13NO2 B1617363 2-hydroxy-N-(2-methylphenyl)benzamide CAS No. 7133-56-4

2-hydroxy-N-(2-methylphenyl)benzamide

Cat. No. B1617363
M. Wt: 227.26 g/mol
InChI Key: CPURJBKOYYYKJL-UHFFFAOYSA-N
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Patent
US06664427B1

Procedure details

Phenol was distilled from a boiling mixture of phenyl salicylate (42.8 gm, 0.20 mol), 2-toluidine (26.7 gm, 0.25 mol), and 1,2,4-trichlorobenzene (41 mL) as described in the literature procedure (Organic Syntheses, Coll. Vol. 3, 765). The cooled product mixture was transferred to an 250 mL Erlenmeyer flask and boiled with hexanes (75 mL) for 30 minutes. The solid product was isolated from the hot mixture by vacuum filtration. The solid was washed with more hexanes until the filtrate was colorless. Drying gave the pure 2′-methyl-salicylanilide (41 gm, 90%) as an off-white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
42.8 g
Type
reactant
Reaction Step One
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(O)C=CC=CC=1.[C:8]([O:17]C1C=CC=CC=1)(=O)[C:9]1[C:10](=[CH:12][CH:13]=[CH:14][CH:15]=1)[OH:11].[NH2:24][C:25]1[C:26]([CH3:31])=[CH:27][CH:28]=[CH:29][CH:30]=1.ClC1C=CC(Cl)=CC=1Cl>>[CH3:31][C:26]1[CH:27]=[CH:28][CH:29]=[CH:30][C:25]=1[NH:24][C:8](=[O:17])[C:9]1[C:10](=[CH:12][CH:13]=[CH:14][CH:15]=1)[OH:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
42.8 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)OC1=CC=CC=C1
Name
Quantity
26.7 g
Type
reactant
Smiles
NC=1C(=CC=CC1)C
Name
Quantity
41 mL
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)Cl
Step Two
Name
hexanes
Quantity
75 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid product was isolated from the hot mixture by vacuum filtration
WASH
Type
WASH
Details
The solid was washed with more hexanes until the filtrate
CUSTOM
Type
CUSTOM
Details
Drying

Outcomes

Product
Name
Type
product
Smiles
CC1=C(NC(C=2C(O)=CC=CC2)=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 41 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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